molecular formula C15H23N3O4S B063366 tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate CAS No. 173951-84-3

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate

Cat. No.: B063366
CAS No.: 173951-84-3
M. Wt: 341.4 g/mol
InChI Key: DHRKPOXBSFDUFA-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an aminophenylsulfonyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the tert-butyloxycarbonyl group using tert-butyl chloroformate under basic conditions. The aminophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and free amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine: Similar structure but with a nitro group instead of an amino group.

    4-((4-Aminophenyl)sulfonyl)-1-(methoxycarbonyl)piperazine: Similar structure but with a methoxycarbonyl group instead of a Boc group.

Uniqueness

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine is unique due to the presence of both the aminophenylsulfonyl group and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKPOXBSFDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442594
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173951-84-3
Record name 1,1-Dimethylethyl 4-[(4-aminophenyl)sulfonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173951-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-piperazine and 4-nitrobenzenesulfonyl chloride were allowed to undergo the reaction in DMF in the presence of triethylamine, and then the nitro group was reduced in the sama manner as the catalytic hydrogenation shown in Reference Example 3 to obtain tert-butyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate. FN: 340.
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Synthesis routes and methods II

Procedure details

4-(4-Nitro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (10.0 g, 27 mmol) was suspended in a 5:1 mixture of ethanol and water (80 ml). To this solution was added iron powder (3.9 g, 70.2 mmol) and saturated ammonium chloride solution (8 ml), the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and ethyl acetate (50 ml) and the solution was concentrated under vacuum. The resulting residue was partitioned between DCM (50 ml) and water (20 ml), the organic layer was separated, dried with MgSO4, filtered and concentrated to afford the title compound (1.5 g, 89% yield) as a white solid. δH (500 MHz, CDCl3) 7.53 (2H, d), 6.73 (2H, d), 4.36 (2H, br s), 3.56-3.49 (4H, m), 2.98-2.91 (4H, m), 1.42 (9H, s). Tr=1.81 min, m/z (ES+) ([(M−100)+H]+) 242.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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